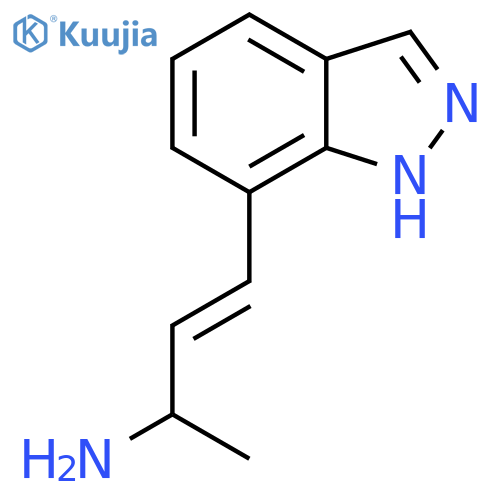Cas no 2229689-78-3 (4-(1H-indazol-7-yl)but-3-en-2-amine)

2229689-78-3 structure
商品名:4-(1H-indazol-7-yl)but-3-en-2-amine
4-(1H-indazol-7-yl)but-3-en-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(1H-indazol-7-yl)but-3-en-2-amine
- EN300-1729035
- 2229689-78-3
-
- インチ: 1S/C11H13N3/c1-8(12)5-6-9-3-2-4-10-7-13-14-11(9)10/h2-8H,12H2,1H3,(H,13,14)/b6-5+
- InChIKey: REEOJFQNFCPOFX-AATRIKPKSA-N
- ほほえんだ: N1C2C(C=N1)=CC=CC=2/C=C/C(C)N
計算された属性
- せいみつぶんしりょう: 187.110947427g/mol
- どういたいしつりょう: 187.110947427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 54.7Ų
4-(1H-indazol-7-yl)but-3-en-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1729035-0.05g |
4-(1H-indazol-7-yl)but-3-en-2-amine |
2229689-78-3 | 0.05g |
$1091.0 | 2023-09-20 | ||
| Enamine | EN300-1729035-0.1g |
4-(1H-indazol-7-yl)but-3-en-2-amine |
2229689-78-3 | 0.1g |
$1144.0 | 2023-09-20 | ||
| Enamine | EN300-1729035-0.5g |
4-(1H-indazol-7-yl)but-3-en-2-amine |
2229689-78-3 | 0.5g |
$1247.0 | 2023-09-20 | ||
| Enamine | EN300-1729035-10.0g |
4-(1H-indazol-7-yl)but-3-en-2-amine |
2229689-78-3 | 10g |
$5590.0 | 2023-05-26 | ||
| Enamine | EN300-1729035-5g |
4-(1H-indazol-7-yl)but-3-en-2-amine |
2229689-78-3 | 5g |
$3770.0 | 2023-09-20 | ||
| Enamine | EN300-1729035-1g |
4-(1H-indazol-7-yl)but-3-en-2-amine |
2229689-78-3 | 1g |
$1299.0 | 2023-09-20 | ||
| Enamine | EN300-1729035-5.0g |
4-(1H-indazol-7-yl)but-3-en-2-amine |
2229689-78-3 | 5g |
$3770.0 | 2023-05-26 | ||
| Enamine | EN300-1729035-2.5g |
4-(1H-indazol-7-yl)but-3-en-2-amine |
2229689-78-3 | 2.5g |
$2548.0 | 2023-09-20 | ||
| Enamine | EN300-1729035-10g |
4-(1H-indazol-7-yl)but-3-en-2-amine |
2229689-78-3 | 10g |
$5590.0 | 2023-09-20 | ||
| Enamine | EN300-1729035-1.0g |
4-(1H-indazol-7-yl)but-3-en-2-amine |
2229689-78-3 | 1g |
$1299.0 | 2023-05-26 |
4-(1H-indazol-7-yl)but-3-en-2-amine 関連文献
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
2229689-78-3 (4-(1H-indazol-7-yl)but-3-en-2-amine) 関連製品
- 249916-07-2(Borreriagenin)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
